Stilbazium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

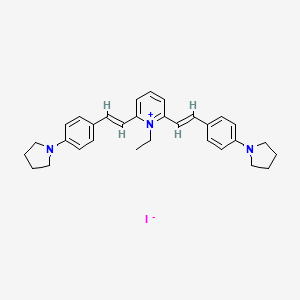

Stilbaziumjodid ist ein Pyridiniumderivat, das für seine signifikante Anthelminthika-Aktivität gegen verschiedene tierische Nematoden bekannt ist, darunter Syphacia obvelata, Ancylostoma caninum, Uncinaria stenocephala und Toxocara cati . Es ist eine quaternäre Ammoniumverbindung mit der Summenformel C31H36IN3 und einem Molekulargewicht von 577,54 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Stilbaziumjodid kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Kondensation von Pyridinderivaten mit Jod umfassen. Die Reaktion beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und erfordert kontrollierte Temperaturen, um die Bildung des gewünschten Produkts zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Stilbaziumjodid beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labormaßstab, jedoch mit optimierten Parametern für höhere Ausbeute und Reinheit. Der Prozess umfasst Reinigungsschritte wie Umkristallisation und Chromatographie, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Stilbaziumjodid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Stilbaziumjodid in seine reduzierten Formen umwandeln.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen das Iodid-Ion durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Natriumazid. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Bedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen eine Reihe substituierter Pyridiniumverbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Anthelmintic Properties

Stilbazium iodide has been extensively studied for its efficacy against various intestinal helminths. It is particularly noted for its effectiveness in treating infections caused by Enterobius vermicularis, commonly known as pinworm, and other helminths such as Ascaris lumbricoides and Trichuris trichiura.

Clinical Efficacy

- Single-Dose Treatment : Research indicates that a single dose of this compound can effectively reduce the egg count of Enterobius vermicularis. In a study involving 70 patients, a dosage of approximately 10 mg/kg was administered, resulting in significant reductions in infection rates .

- Comparative Studies : In trials comparing this compound with other anthelmintics, it demonstrated superior efficacy against certain infections. For instance, one study reported a cure rate of 44% for Ascaris duodenale infections when treated with a single dose regimen .

Safety and Side Effects

While this compound is generally well-tolerated, some studies have reported mild side effects such as abdominal discomfort and transient dizziness. These effects were typically short-lived and resolved upon discontinuation of the drug .

Data Tables

| Study | Population | Dosage (mg/kg) | Cure Rate (%) | Egg Reduction Rate (%) |

|---|---|---|---|---|

| Swartzwelder et al. (1963) | 70 patients | 10 | 44% (A. duodenale) | 92% |

| Hsieh et al. (1963) | 200 children | 3 | 36% (all hookworms) | 96% |

| Huang & Brown (1964) | Various | 6.5 - 11.5 | Varies by infection type | Moderate efficacy reported |

Case Study 1: Treatment of Enterobiasis

In a clinical trial focusing on enterobiasis, this compound was administered to infected children with varying dosages between 6.5 to 11.5 mg/kg. The results indicated a high efficacy with minimal side effects, making it a preferred treatment option for this common infection .

Case Study 2: Efficacy Against Multiple Helminths

Another study evaluated the effectiveness of this compound against multiple helminth infections in a cohort of schoolchildren in Japan. The study found that the drug significantly reduced egg counts for several types of helminths, confirming its broad-spectrum anthelmintic activity .

Wirkmechanismus

Stilbazium iodide exerts its effects by targeting the nervous system of nematodes, leading to paralysis and death of the parasites. The compound interferes with the normal functioning of neurotransmitters, disrupting the transmission of nerve impulses . This mechanism makes it effective against a wide range of nematodes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Oxantel: Eine weitere Anthelminthika-Verbindung, die gegen Trichuris trichiura wirksam ist.

Mebendazol: Ein Breitband-Anthelminthikum, das zur Behandlung verschiedener parasitärer Infektionen eingesetzt wird.

Pyrantel: Häufig zur Behandlung von Infektionen, die durch Spulwürmer und Hakenwürmer verursacht werden.

Einzigartigkeit

Stilbaziumjodid ist einzigartig aufgrund seiner spezifischen Aktivität gegen bestimmte Nematoden und seiner Fähigkeit, die Glucose-Verstoffwechselung in Parasiten irreversibel zu hemmen . Dies macht es in bestimmten Fällen im Vergleich zu anderen Anthelminthika-Verbindungen effektiver.

Biologische Aktivität

Stilbazium iodide, a quaternary ammonium compound, has been recognized primarily for its anthelmintic properties , particularly against various intestinal helminths such as Enterobius vermicularis (pinworms) and Trichuris trichiura (whipworms). This article delves into the biological activity of this compound, presenting findings from clinical studies, pharmacological data, and its mechanisms of action.

Overview of this compound

This compound is classified as an anthelmintic agent, effective in treating infections caused by nematodes. Its mechanism of action involves disrupting the metabolic processes of the parasites, leading to their eventual death. The compound is typically administered in single doses and has been shown to have a favorable safety profile in various studies.

Treatment of Enterobiasis

This compound has demonstrated significant efficacy in treating pinworm infections. A study involving 70 patients treated with a single dose of approximately 10 mg/kg reported high cure rates. The results indicated that this compound effectively eliminated the Enterobius vermicularis infection in a majority of cases .

Treatment of Trichuriasis

In a clinical trial involving 500 individuals, this compound was administered at doses ranging from 125 to 250 mg per day. The treatment resulted in significant reductions in infection rates among participants, showcasing its effectiveness against whipworm infections .

Pharmacological Data

This compound's pharmacokinetics reveal its rapid absorption and metabolism. Studies have shown that the compound exhibits a favorable half-life, allowing for effective dosing regimens without frequent administration.

| Parameter | Value |

|---|---|

| Half-life | Approximately 24 hours |

| Peak Plasma Concentration (Cmax) | Varies with dosage; generally well-tolerated |

The biological activity of this compound is attributed to its ability to interfere with the energy metabolism of helminths. It disrupts the uptake of glucose and other essential nutrients, leading to energy depletion in the parasites. This mechanism not only facilitates the elimination of adult worms but also aids in reducing egg production, thereby controlling reinfection rates.

Case Studies

- Severe Infection Case Study : A clinical study documented severe infections with Trichuris trichiura treated with this compound, highlighting its role in managing severe cases effectively .

- Efficacy Against Multiple Helminths : Another case study reported on patients infected with multiple helminths treated with this compound, demonstrating broad-spectrum efficacy against various nematodes .

Safety Profile

This compound is generally well-tolerated with minimal side effects reported. Adverse events are rare and typically mild when they occur. Clinical trials have consistently shown that serious adverse events are uncommon, making it a viable option for treating helminthic infections in diverse populations.

Eigenschaften

CAS-Nummer |

3784-99-4 |

|---|---|

Molekularformel |

C31H36IN3 |

Molekulargewicht |

577.5 g/mol |

IUPAC-Name |

1-ethyl-2,6-bis[2-(4-pyrrolidin-1-ylphenyl)ethenyl]pyridin-1-ium;iodide |

InChI |

InChI=1S/C31H36N3.HI/c1-2-34-30(20-14-26-10-16-28(17-11-26)32-22-3-4-23-32)8-7-9-31(34)21-15-27-12-18-29(19-13-27)33-24-5-6-25-33;/h7-21H,2-6,22-25H2,1H3;1H/q+1;/p-1 |

InChI-Schlüssel |

BYIRBDUHSVOFLU-UHFFFAOYSA-M |

SMILES |

CC[N+]1=C(C=CC=C1C=CC2=CC=C(C=C2)N3CCCC3)C=CC4=CC=C(C=C4)N5CCCC5.[I-] |

Isomerische SMILES |

CC[N+]1=C(C=CC=C1/C=C/C2=CC=C(C=C2)N3CCCC3)/C=C/C4=CC=C(C=C4)N5CCCC5.[I-] |

Kanonische SMILES |

CC[N+]1=C(C=CC=C1C=CC2=CC=C(C=C2)N3CCCC3)C=CC4=CC=C(C=C4)N5CCCC5.[I-] |

Key on ui other cas no. |

3784-99-4 |

Synonyme |

1-ethyl-2,6-bis(p-(1-pyrrolidinyl)styryl)pyridinium iodide Monopar stilbazium iodide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.